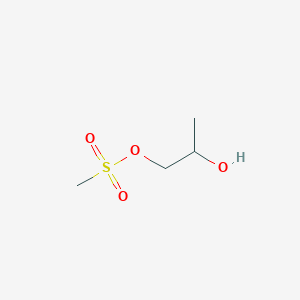

2-Hydroxypropyl methanesulfonate

Description

The hydroxypropyl group likely enhances hydrophilicity and reactivity, while the sulfonate moiety contributes to stability and ionic properties.

Properties

IUPAC Name |

2-hydroxypropyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQAPCVWBGOGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550108 | |

| Record name | 2-Hydroxypropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113391-95-0 | |

| Record name | 2-Hydroxypropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Mechanism

The reaction between 2-hydroxypropanol and methanesulfonyl chloride proceeds via nucleophilic acyl substitution. The hydroxyl group of 2-hydroxypropanol attacks the electrophilic sulfur atom in methanesulfonyl chloride, displacing chloride and forming the methanesulfonate ester. A tertiary amine, such as triethylamine, is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Key Reaction Equation:

Optimized Reaction Parameters

Industrial and laboratory protocols emphasize strict control over temperature, stoichiometry, and solvent selection to maximize yield and minimize side reactions.

Temperature Control

Maintaining the reaction temperature between 10–15°C is critical to prevent thermal degradation of intermediates and ensure selective monosubstitution. Elevated temperatures risk disubstitution or decomposition, particularly given the bifunctional nature of 2-hydroxypropanol.

Solvent Selection

Aromatic solvents like xylene or toluene are preferred due to their non-polar nature, which enhances the solubility of methanesulfonyl chloride and stabilizes the reaction intermediates. These solvents also facilitate phase separation during purification.

Stoichiometric Ratios

A molar ratio of 1:1 for 2-hydroxypropanol to methanesulfonyl chloride ensures monosubstitution while minimizing disulfonate byproducts. The tertiary amine (e.g., triethylamine) is typically used in near-equimolar amounts (0.99–1.02 equivalents) to avoid excess base, which could hydrolyze the product.

Industrial-Scale Production Methods

Large-scale synthesis of this compound requires adaptations for efficiency, safety, and cost-effectiveness.

Continuous Reactor Systems

Industrial setups often employ continuous stirred-tank reactors (CSTRs) to maintain consistent temperature and mixing. For example, a patented process describes feeding 2-hydroxypropanol and methanesulfonyl chloride into a reactor under nitrogen atmosphere, with triethylamine added incrementally to control exothermicity.

Distillation and Concentration

Post-reaction, the crude product is concentrated via vacuum distillation (≤3 kPa, ≤50°C) to remove the aromatic solvent. This step minimizes thermal stress on the product, preserving its integrity.

Purification and Isolation Techniques

Purification is pivotal to achieving pharmaceutical-grade purity and thermal stability.

Washing with Alkaline Solutions

The crude reaction mixture is washed with a 1–3% aqueous sodium bicarbonate solution (4–6 volumes per volume of alcohol) to remove residual tertiary amine hydrochloride and acidic impurities. This step enhances the thermal stability of the final product by eliminating catalytic residues that could promote degradation.

Phase Separation and Solvent Recovery

After washing, the organic layer containing this compound is separated and subjected to azeotropic distillation with fresh xylene to recover >95% of the solvent for reuse.

Challenges and Mitigation Strategies

Disubstitution Byproducts

The bifunctional nature of 2-hydroxypropanol poses a risk of disubstitution. Strategies to suppress this include:

Thermal Degradation

This compound is susceptible to decomposition at elevated temperatures. Industrial protocols address this by:

-

Vacuum distillation : Reducing boiling points to minimize heat exposure.

-

Stabilizer additives : Incorporating antioxidants like BHT (butylated hydroxytoluene) during storage.

Data Summary: Key Reaction Parameters

The table below synthesizes optimized conditions from industrial patents for analogous methanesulfonate esters, adaptable to this compound synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypropyl methanesulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methanesulfonate group.

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Intermediate in Synthesis

2-Hydroxypropyl methanesulfonate serves as a crucial intermediate in the synthesis of more complex organosulfur compounds. It is particularly valuable for the preparation of sulfonate esters and derivatives, which are essential in organic synthesis. The compound's unique structure allows it to participate in nucleophilic substitution reactions, hydrolysis, and esterification processes, making it a key building block in various chemical syntheses.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form sulfonate esters. |

| Hydrolysis | Can undergo hydrolysis to yield alcohol and methanesulfonic acid. |

| Esterification | Forms derivatives with alcohols or amines, expanding its utility in synthesis. |

Biological Research Applications

Studying Cellular Processes

In biological research, this compound is utilized to investigate the effects of sulfonate esters on cellular processes. Its role as a precursor for enzyme inhibitors has been explored, highlighting its potential in developing bioactive molecules that can modulate biological functions.

Case Study: Enzyme Inhibitors

Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its effectiveness in inhibiting enzymes related to cancer cell proliferation .

Medicinal Chemistry

Drug Development

The compound has promising applications in medicinal chemistry, particularly in designing drugs that target specific enzymes or receptors. Its structural features allow for the development of novel therapeutic agents aimed at treating various diseases, including cancer and metabolic disorders.

| Therapeutic Area | Potential Applications |

|---|---|

| Oncology | Development of enzyme inhibitors targeting cancer pathways. |

| Metabolic Disorders | Design of drugs that modulate metabolic processes through receptor interaction. |

Industrial Applications

Surfactants and Detergents

In industrial settings, this compound is employed in the production of surfactants and detergents due to its stability and reactivity. Its properties make it suitable for formulations requiring high performance under various conditions.

Mechanism of Action

The mechanism of action of 2-hydroxypropyl methanesulfonate involves the alkylation of nucleophilic sites in biological molecules. The methanesulfonate group undergoes nucleophilic substitution, leading to the formation of covalent bonds with nucleophiles such as proteins and nucleic acids. This alkylation can result in the modification of the biological activity of these molecules, making it useful in various biochemical applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with 2-hydroxypropyl methanesulfonate:

Key Observations :

Comparison :

- Toxicity : Lead methanesulfonate poses severe risks due to lead content, whereas 2-hydroxypropyl derivatives (e.g., 2-HPA) show lower acute toxicity but require handling precautions for skin/eye contact .

- Environmental Impact : Sulfonate salts like sodium 2-methylprop-2-ene-1-sulphonate are persistent in water systems, necessitating controlled disposal .

Biological Activity

2-Hydroxypropyl methanesulfonate (HPMS) is a compound that has gained attention in recent years due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is an alkyl methanesulfonate derivative, synthesized through the reaction of methanesulfonic acid with 2-hydroxypropyl alcohol. Its structural formula is represented as follows:

The compound is characterized by a methanesulfonate group, which contributes to its reactivity and biological interactions.

1. Dermatotoxicity and Sensitization

HPMS has been identified as a skin sensitizer. Studies indicate that it can induce allergic contact dermatitis in susceptible individuals. The mechanism involves the activation of immune responses leading to inflammation and skin irritation. In vitro tests have shown that HPMS can provoke cytokine release from keratinocytes, indicating its potential for dermatotoxic effects.

2. Genotoxicity

Research has demonstrated that HPMS exhibits genotoxic properties similar to other alkyl methanesulfonates. It has been shown to cause DNA strand breaks and mutations in various cell lines. For instance, in studies involving human lymphocytes, HPMS induced unscheduled DNA synthesis and increased the frequency of sister chromatid exchanges .

Table 1: Genotoxic Effects of HPMS

| Cell Type | Effect Observed | Reference |

|---|---|---|

| Human Lymphocytes | DNA strand breaks | |

| HepG2 Liver Cells | Sister chromatid exchanges | |

| Mouse Lymphoma Cells | Micronuclei formation |

3. Anticancer Potential

Recent investigations have explored the potential of HPMS as an anticancer agent. In vitro studies have indicated that HPMS can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For example, it showed significant growth inhibition in pancreatic cancer cells when used in combination with other therapeutic agents such as gemcitabine .

Case Study: Anticancer Efficacy

In a study involving MIA PaCa-2 pancreatic cancer cells, HPMS was administered alongside gemcitabine. The results showed a synergistic effect, enhancing the cytotoxicity of gemcitabine while reducing its effective concentration required for treatment .

Table 2: Anticancer Activity of HPMS

| Treatment Combination | IC50 (μM) | Cell Line |

|---|---|---|

| HPMS + Gemcitabine | 5.0 | MIA PaCa-2 |

| Gemcitabine alone | 10.0 | MIA PaCa-2 |

The biological activity of HPMS can be attributed to several mechanisms:

- DNA Interaction : Similar to other alkylating agents, HPMS interacts with DNA, leading to strand breaks and mutations.

- Cell Cycle Arrest : HPMS induces cell cycle arrest at the G2/M phase, which is crucial for its anticancer effects.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, contributing to its growth-inhibitory effects.

Q & A

Q. How can 2-Hydroxypropyl methanesulfonate be synthesized and characterized in a laboratory setting?

- Methodological Answer : Synthesis typically involves reacting methanesulfonic acid with 2-hydroxypropyl alcohol under controlled conditions (e.g., anhydrous environment, catalytic acid). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and gas chromatography (GC) with flame ionization detection (FID) to quantify residual impurities . For detailed synthetic protocols, consult kinetic studies on methanesulfonate ester formation .

Q. What analytical methods are recommended for detecting trace residues of this compound in pharmaceutical intermediates?

- Methodological Answer : Capillary GC-FID is widely used due to its sensitivity for detecting methanesulfonate esters at ppm levels. Derivatization techniques (e.g., alkylation) enhance volatility for GC analysis. HPLC with ultraviolet (UV) detection is also effective, particularly when paired with pre-column derivatization to improve resolution . Validate methods using spiked recovery experiments and matrix-matched calibration standards to ensure accuracy.

Q. What stability considerations are critical for storing this compound in research settings?

- Methodological Answer : Hydrolysis is the primary degradation pathway, accelerated by aqueous environments, elevated temperatures, or alkaline pH. Store the compound in anhydrous solvents (e.g., acetonitrile) at -20°C under inert gas (N₂/Ar). Monitor stability via periodic HPLC analysis to track degradation products like methanesulfonic acid and propylene glycol .

Advanced Research Questions

Q. How can contradictions in reported hydrolysis kinetics of this compound across studies be resolved?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions (pH, temperature, solvent composition). Conduct controlled kinetic studies using standardized buffers (e.g., phosphate vs. acetate) and track hydrolysis via real-time NMR or HPLC. Account for substituent effects: the 2-hydroxypropyl group may sterically hinder hydrolysis compared to simpler methanesulfonates (e.g., ethyl methanesulfonate) .

Q. What experimental strategies mitigate genotoxic risks during handling of this compound?

- Methodological Answer : Use closed-system handling (glove boxes, vented fume hoods) and personal protective equipment (nitrile gloves, chemical-resistant aprons). Assess genotoxicity via Ames tests (with/without metabolic activation) and micronucleus assays. For in vitro studies, include negative controls (solvent-only) and positive controls (e.g., ethyl methanesulfonate) to validate results .

Q. How does the degree of 2-hydroxypropyl substitution influence interactions with biological macromolecules?

- Methodological Answer : Molecular dynamics (MD) simulations reveal that increased substitution disrupts hydrogen-bonding networks, altering solubility and cavity size in host-guest systems (e.g., cyclodextrins). Experimentally, use isothermal titration calorimetry (ITC) to quantify binding affinities and circular dichroism (CD) to monitor conformational changes in proteins or DNA .

Q. How to design a comprehensive toxicity profile for this compound in preclinical models?

- Methodological Answer : Combine acute toxicity studies (OECD Guideline 423) with subchronic exposure assessments (28-day repeat dose). Include endpoints for organ-specific toxicity (e.g., renal function tests, liver enzymes) and histopathology. For genotoxicity, integrate comet assays (DNA strand breaks) and γ-H2AX foci analysis (double-strand breaks). Cross-validate findings with pharmacokinetic data to correlate exposure levels with adverse effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.